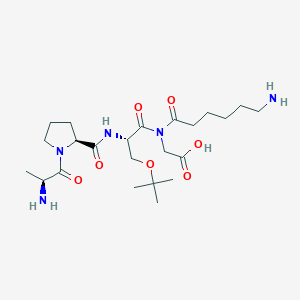
L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine is a complex organic compound with a unique structure that includes several amino acids and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine typically involves multiple steps, starting with the protection of amino groups, followed by peptide bond formation between the amino acids. The tert-butyl group is introduced through a tert-butylation reaction, and the final product is purified through crystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.
Biology: It serves as a substrate in enzymatic studies and as a probe in biochemical assays to understand protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique structural properties.
Wirkmechanismus
The mechanism by which L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
L-Alanyl-L-proline: A simpler peptide with similar amino acids but lacking the tert-butyl group and the 6-aminohexanoyl moiety.
O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine: A related compound without the L-alanine and L-proline residues.
Uniqueness: L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine stands out due to its complex structure, which includes multiple functional groups and amino acids. This complexity allows for a wider range of applications and interactions compared to simpler analogs.
Eigenschaften
CAS-Nummer |
920746-53-8 |
|---|---|
Molekularformel |
C23H41N5O7 |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
2-[6-aminohexanoyl-[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H41N5O7/c1-15(25)21(33)27-12-8-9-17(27)20(32)26-16(14-35-23(2,3)4)22(34)28(13-19(30)31)18(29)10-6-5-7-11-24/h15-17H,5-14,24-25H2,1-4H3,(H,26,32)(H,30,31)/t15-,16-,17-/m0/s1 |
InChI-Schlüssel |
BCEZFZDQRSQSMT-ULQDDVLXSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](COC(C)(C)C)C(=O)N(CC(=O)O)C(=O)CCCCCN)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NC(COC(C)(C)C)C(=O)N(CC(=O)O)C(=O)CCCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine](/img/structure/B15173331.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)

![Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B15173346.png)

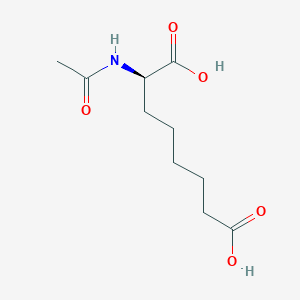
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)
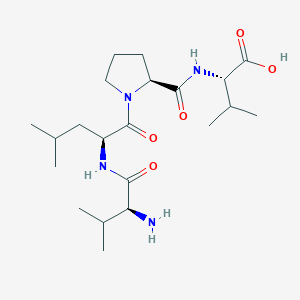
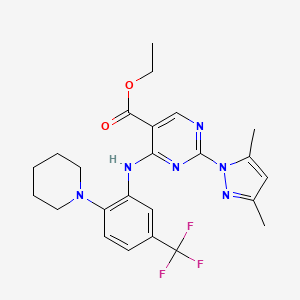
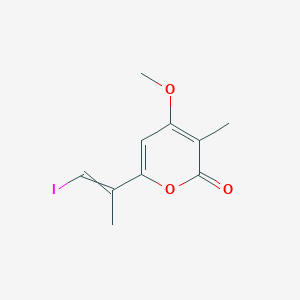
![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
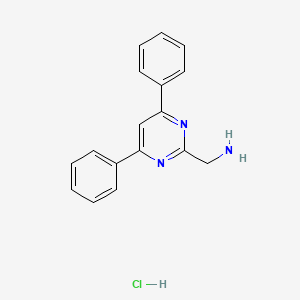
![2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15173415.png)

